molecular formula C21H22N2O2 B7697394 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide

Cat. No. B7697394
M. Wt: 334.4 g/mol
InChI Key: SDVGSVLYCHUUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide, also known as HMN-214, is a small molecule drug that has been developed for the treatment of cancer. It is a member of the quinoline family of compounds and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the activation of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to inhibit tumor angiogenesis, which is a critical step in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is its high potency against cancer cells. It has been shown to be effective at low concentrations, which reduces the risk of toxicity in normal cells. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide. One potential direction is the development of prodrugs that can improve its solubility and bioavailability. Another direction is the development of combination therapies that can enhance the effectiveness of this compound in cancer treatment. Finally, the development of novel drug delivery systems, such as nanoparticles, may improve the targeted delivery of this compound to cancer cells while reducing toxicity to normal cells.
In conclusion, this compound is a promising anticancer drug that has shown potent activity against various cancer cell lines. Its mechanism of action involves the inhibition of tubulin polymerization and the PI3K/Akt/mTOR pathway. While there are limitations to its use, such as its low solubility, future directions in its development may lead to improved efficacy and reduced toxicity in cancer treatment.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-amino-6-methylquinoline with formaldehyde to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with p-tolyl isocyanate to form the final product, this compound. The overall yield of the synthesis is around 35%.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer cells. In addition, this compound has been shown to inhibit tumor angiogenesis, which is the process of forming new blood vessels that supply tumors with nutrients and oxygen.

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-20(24)23(18-8-5-14(2)6-9-18)13-17-12-16-11-15(3)7-10-19(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVGSVLYCHUUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.